3-Methylamino-1H-1,2,4-triazole

Thermal stability Process safety Chemical engineering

Sourcing specialized triazole scaffolds with defined substitution patterns is a persistent bottleneck in medicinal chemistry. This compound offers a direct solution. • Distinct N-methylamino motif at the 3-position alters electronic and steric properties versus common aminotriazole, enabling unique SAR explorations. • Validated as a core building block in the synthesis of [1,2,4]triazol-3-ylamine tankyrase inhibitors, serving as a nicotinamide isostere. • Reliable identity verification via sharp melting point (186-187°C), ensuring batch-to-batch consistency for lead optimization programs. Obtain certified purity to advance your heterocycle-focused discovery pipeline.

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 15285-16-2
Cat. No. B102149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylamino-1H-1,2,4-triazole
CAS15285-16-2
Synonyms3-Methylamino-1H-1,2,4-triazole
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESCNC1=NC=NN1
InChIInChI=1S/C3H6N4/c1-4-3-5-2-6-7-3/h2H,1H3,(H2,4,5,6,7)
InChIKeyNOWPYQNOYJQXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2): Chemical Identity and Core Physicochemical Properties for Procurement Reference


3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2, molecular formula C3H6N4, molecular weight 98.11 g/mol) is a substituted 1,2,4-triazole heterocycle bearing an N-methylamino moiety at the 3-position [1]. The compound has a reported melting point of 186–187 °C, a predicted boiling point of 251.3±23.0 °C, a predicted density of 1.331±0.06 g/cm³, and a predicted pKa of 11.44±0.20 . It serves as a versatile synthetic building block and scaffold for medicinal chemistry applications, including the design of tankyrase inhibitors and other bioactive triazole-containing molecules [2].

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for 3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2) in Research Applications


Direct substitution with structurally similar 1,2,4-triazole analogs—such as 3-amino-1,2,4-triazole (aminotriazole), 3-methyl-1,2,4-triazole, or unsubstituted 1,2,4-triazole—is not scientifically justifiable without empirical validation. The presence of the N-methylamino group at the 3-position alters hydrogen-bonding capacity, electronic distribution, and steric profile compared to the primary amino group of 3-amino-1,2,4-triazole [1]. This substitution directly impacts molecular recognition events in biological systems: while 3-amino-1,2,4-triazole functions as an irreversible catalase inhibitor and herbicide with documented teratogenic, goitrogenic, and carcinogenic properties [2], the 3-methylamino derivative exhibits a distinct interaction profile that precludes interchangeable use. In tankyrase inhibitor development, systematic structure–efficiency relationship (SER) studies demonstrate that even minor modifications to the triazole core produce substantial shifts in target binding affinity and physicochemical parameters [3]. The procurement decision must therefore be driven by application-specific requirements rather than assuming functional equivalence among triazole congeners.

Quantitative Differential Evidence for 3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2) Versus Comparator Triazole Analogs


Thermal Decomposition Onset Temperature of 1,2,4-Triazole Derivatives: Class-Level Stability Inference for Safe Handling

Sealed-cell differential scanning calorimetry (SC-DSC) analysis of 1H-1,2,4-triazole (1Htri) and 3-methyl-1H-1,2,4-triazole (1Htri-CH3) reveals the thermal decomposition onset temperature (TDsc) for the methyl-substituted derivative [1]. While the target compound 3-methylamino-1H-1,2,4-triazole was not directly measured in this study, the methyl-substituted congener provides the closest structurally available thermal stability benchmark. Molecular orbital calculations performed alongside SC-DSC elucidate the thermal decomposition mechanisms and stability criteria for these decomposition pathways [1].

Thermal stability Process safety Chemical engineering

Physicochemical Property Profile of 3-Methylamino-1H-1,2,4-triazole for Analytical and Formulation Reference

The melting point of 3-methylamino-1H-1,2,4-triazole is reported as 186–187 °C [1], with additional predicted physicochemical parameters including a boiling point of 251.3±23.0 °C, density of 1.331±0.06 g/cm³, and pKa of 11.44±0.20 . These values establish a baseline purity and characterization reference for analytical verification during procurement .

Physicochemical characterization Analytical chemistry Formulation development

Structural Differentiation from 3-Amino-1,2,4-triazole: Distinct Biological and Toxicological Profiles

3-Amino-1,2,4-triazole (aminotriazole) is a well-characterized irreversible catalase inhibitor that potently suppresses alpha-oxidation of 3-methylmargaric acid in rat liver while only slightly affecting beta-oxidation of palmitate, 2-methylpalmitate, and trihydroxycoprostanic acid [1]. This compound is also documented as a herbicide with teratogenic, goitrogenic, and carcinogenic properties requiring no metabolic activation and excreted largely intact [2]. The substitution of the primary amino group with an N-methylamino moiety in the target compound fundamentally alters hydrogen-bonding capacity and steric properties, which in turn impacts catalase binding and downstream biological effects. However, no direct quantitative comparison of catalase inhibition IC50 values or in vivo toxicological endpoints between the two compounds has been reported in the available literature.

Toxicology Catalase inhibition Structure-activity relationship

Tankyrase Inhibitor Scaffold: Quantitative Ligand Efficiency Metrics from [1,2,4]Triazol-3-ylamine Series

Structure–efficiency relationship (SER) studies on [1,2,4]triazol-3-ylamines as nicotinamide isosteres demonstrate that this scaffold produces selective, cell-active tankyrase inhibitors with favorable solubility, physicochemical, and in vitro properties suitable for further optimization [1]. The lipophilic efficiency (LipE)-based SER approach used in this work quantifies the relationship between structural modifications and target engagement metrics. While specific data points for the unsubstituted 3-methylamino-1H-1,2,4-triazole core compound are not tabulated in the publication, the study establishes the triazol-3-ylamine framework as a validated pharmacophore for tankyrase inhibition with measurable selectivity over other PARP family members [1].

Medicinal chemistry Tankyrase inhibition Structure-efficiency relationship

Scientifically Justified Application Scenarios for 3-Methylamino-1H-1,2,4-triazole (CAS 15285-16-2) Procurement


Medicinal Chemistry: Tankyrase Inhibitor Lead Optimization and Scaffold Exploration

Procure 3-methylamino-1H-1,2,4-triazole as a core building block for the synthesis of [1,2,4]triazol-3-ylamine derivatives targeting tankyrase 1 and 2. This scaffold has been validated through structure–efficiency relationship (SER) studies demonstrating that triazol-3-ylamines serve as effective nicotinamide isosteres with measurable selectivity over other PARP family members and favorable physicochemical properties suitable for further lead optimization [1]. The compound can be employed as a starting material for SAR expansion and LipE-guided analog design. Note that this scenario is based on class-level evidence from the triazol-3-ylamine series rather than compound-specific data.

Chemical Process Safety Assessment: Thermal Stability Benchmarking for Scale-Up

Prior to process development or scale-up activities, procure this compound for thermal stability characterization using differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC). The thermal decomposition onset temperature (TDsc) of the methyl-substituted congener 3-methyl-1H-1,2,4-triazole has been determined by sealed-cell DSC, with molecular orbital calculations elucidating decomposition pathways [1]. Procurement of the target compound enables generation of compound-specific thermal safety data to inform safe operating temperature ranges for reactions, drying procedures, and storage conditions.

Analytical Reference Standard for Quality Control and Method Development

Obtain 3-methylamino-1H-1,2,4-triazole (CAS 15285-16-2) with certified purity specifications (minimum 95–98% as provided by commercial suppliers [1][2]) for use as a reference standard in HPLC, LC-MS, or NMR method development. The well-defined melting point of 186–187 °C [3] provides a reliable identity verification benchmark upon receipt, enabling straightforward purity assessment and batch-to-batch consistency monitoring for downstream synthetic applications.

Comparative Toxicology and Enzyme Inhibition Studies Versus 3-Amino-1,2,4-triazole

For research programs investigating the differential toxicological and pharmacological effects of N-methyl substitution on the 1,2,4-triazole scaffold, procure both 3-methylamino-1H-1,2,4-triazole and the comparator compound 3-amino-1,2,4-triazole (aminotriazole). The comparator is an established irreversible catalase inhibitor with documented teratogenic, goitrogenic, and carcinogenic properties [1][2], providing a well-characterized baseline for evaluating how the N-methylamino modification alters enzyme inhibition potency, cellular toxicity, and in vivo metabolic fate. This comparative approach is essential for de-risking compound selection in drug discovery programs where catalase-mediated pathways may be relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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